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Compound of Interest

Compound Name:
[1-

(Methylamino)cyclooctyl]methanol

CAS No.: 1184824-08-5

Cat. No.: B2373261

Get Quote

Molecular Profile & Structural Context
Compound Name: [1-(Methylamino)cyclooctyl]methanol Molecular Formula: C₁₀H₂₁NO

Molecular Weight: 171.28 g/mol Core Scaffold: Cyclooctane ring (8-membered) Functional

Groups: Secondary amine (N-methyl), Primary alcohol (hydroxymethyl) attached to the same

quaternary carbon (C1).[1]

Structural Significance
This molecule belongs to the class of gem-disubstituted amino alcohols.[1] The cyclooctane

ring introduces unique conformational flexibility (boat-chair/crown conformations) compared to

the more rigid cyclohexyl analogs.[1] The steric bulk at the quaternary center (C1) significantly

influences the chemical shifts of adjacent protons and carbons, serving as a diagnostic marker

in NMR analysis.[1]
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Understanding the synthesis is critical for interpreting spectroscopic data, particularly for

identifying solvent residuals or side-product peaks.[1]

Primary Synthetic Pathway (Strecker-Type)
The most common route involves the reaction of cyclooctanone with methylamine and a

cyanide source (e.g., TMSCN), followed by reduction.[1]

Condensation: Cyclooctanone + MeNH₂ + TMSCN

-aminonitrile intermediate.[1]

Reduction:

-aminonitrile + LiAlH₄

[1-(Methylamino)cyclooctyl]methanol.[1]

Common Impurities (Spectroscopic Flags)
Cyclooctanone (Starting Material): Look for C=O stretch in IR (~1700 cm⁻¹) and

-protons in NMR (~2.4 ppm).[1]

[1-Aminocyclooctyl]methanol (Demethylated Analog): Lack of N-Me singlet in NMR.[1]

Solvents: THF (1.85, 3.76 ppm) or Diethyl Ether (1.2, 3.48 ppm) often co-crystallize or

remain trapped due to the viscous nature of amino alcohols.[1]

Spectroscopic Data Analysis[1][2]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) is the standard solvent.[1] Reference: TMS (

0.00 ppm).[1]

H NMR (Proton) Profile
The spectrum is characterized by the distinct N-methyl singlet and the symmetry of the

cyclooctyl ring (unless chiral derivatization is used).[1]
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

3.30 – 3.45 Singlet (s) 2H CH₂-OH

Diagnostic peak.

May appear as

an AB quartet if

the environment

is chiral or

restricted.[1]

2.35 – 2.45 Singlet (s) 3H N-CH₃

Sharp singlet.[1]

Shifts downfield

(~2.7 ppm) if

protonated (salt

form).[1]

1.50 – 1.80 Multiplet (m) 14H Ring CH₂

Cyclooctane ring

protons.[1] Often

appear as broad

overlapping

multiplets due to

rapid

conformational

exchange.[1]

2.5 – 3.0 Broad (br) 2H OH / NH

Exchangeable

protons.[1]

Position varies

with

concentration

and water

content.[1]

Technical Note: The cyclooctane ring protons typically resolve into three zones: the

-ring protons (C2/C8) are slightly deshielded (~1.6-1.8 ppm) compared to the

and
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protons (1.4-1.6 ppm).[1]

C NMR (Carbon) Profile
The quaternary carbon (C1) is the most critical confirmation of the gem-disubstituted structure.

[1]

Shift (

ppm)
Type Assignment Structural Insight

68.0 – 70.0 CH₂ CH₂-OH
Deshielded by

oxygen.[1]

60.0 – 62.0 C (Quat) C1 (Ring)

Quaternary center.[1]

Deshielded by both N

and C-O attachments.

[1]

30.0 – 32.0 CH₃ N-CH₃
Methyl carbon on

nitrogen.[1]

30.0 – 31.0 CH₂ C2 / C8 (Ring) -carbons to the

quaternary center.[1]

25.0 – 28.0 CH₂ C3-C7 (Ring)

Remaining ring

carbons (often

overlapping).[1]

B. Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is dominated by hydrogen bonding networks typical of amino alcohols.[1]

3200 – 3400 cm⁻¹ (Broad, Strong): O-H and N-H stretching vibrations.[1] In neat samples,

these bands merge due to extensive intermolecular H-bonding.[1]

2850 – 2930 cm⁻¹ (Strong): C-H stretching (asymmetric and symmetric) of the cyclooctyl ring

and methyl groups.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://prepchem.com/1-methyl-1-cyclohexylmethanol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2373261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1450 – 1470 cm⁻¹ (Medium): CH₂ scissoring / N-Me deformation.[1]

1050 – 1080 cm⁻¹ (Strong): C-O primary alcohol stretch.[1] This is a crucial confirmation of

the reduction step.

C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

Fragmentation Logic (EI-MS)
Amino alcohols undergo characteristic

-cleavage.[1]

Molecular Ion (M⁺): m/z 171 (Weak intensity in EI, strong [M+H]⁺ in ESI).[1]

Base Peak (M - 31): m/z 140.[1]

Mechanism:[1][2][3] Loss of the hydroxymethyl group (

CH₂OH).[1] The charge is stabilized by the nitrogen lone pair, forming an iminium ion:[1]

[Cyclooctyl]=N⁺(H)Me[1]

Secondary Fragment: m/z ~112 (Loss of C₂H₄ from the ring or further breakdown of the

iminium species).[1]

Visualization of Fragmentation Pathway[1]
The following diagram illustrates the primary fragmentation pathway observed in Mass

Spectrometry, confirming the structural connectivity.

Molecular Ion
[M]+ •

m/z 171

α-Cleavage
(Loss of •CH2OH)

- 31 Da
Base Peak

(Iminium Ion)
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Dominant Path Ring Fragmentation
m/z ~112

Secondary Decay
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Figure 1: Primary mass spectral fragmentation pathway via alpha-cleavage of the

hydroxymethyl group.[1]

Experimental Validation Protocol
To ensure data integrity during your own characterization, follow this self-validating protocol:

Solubility Check: Dissolve 5 mg in CDCl₃. If turbidity persists (common with salts), add 1

drop of CD₃OD or use DMSO-d₆.[1] Note: DMSO will shift OH/NH peaks significantly.[1]

D₂O Shake: Run standard ¹H NMR. Add 1 drop D₂O and shake.[1]

Observation: The broad peak at 2.5–3.0 ppm (OH/NH) must disappear.[1] If the CH₂-OH

signal (3.35 ppm) simplifies or shifts, it confirms coupling to the OH proton.[1]

HMQC/HSQC Correlation: Correlate the proton singlet at ~2.4 ppm (N-Me) with the carbon

signal at ~31 ppm to distinguish it from ring protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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